![molecular formula C9H8BrCl B2496468 2-Bromo-4-chloro-1-cyclopropylbenzene CAS No. 1353857-15-4](/img/structure/B2496468.png)
2-Bromo-4-chloro-1-cyclopropylbenzene
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-4-chloro-1-cyclopropylbenzene often involves strategies such as ring-opening reactions and palladium-catalyzed cross-coupling reactions. For example, donor-acceptor cyclopropanes can undergo ring-opening 1,3-dichlorination by reacting with iodobenzene dichloride, producing ring-opened products bearing chlorine atoms adjacent to the donor and acceptor groups (Garve et al., 2014). Additionally, a novel palladium-catalyzed domino reaction of related bromo-cyclopropylidenemethylbenzene with alkynylbenzenamine has been reported, demonstrating the potential for synthesizing naphthalen-2-ylbenzenamines and indenoquinolines, showcasing the versatility of cyclopropyl-containing halobenzenes in complex organic synthesis (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of chlorobenzene and bromobenzene, which are structurally related to 2-Bromo-4-chloro-1-cyclopropylbenzene, has been analyzed using 1H and 2H NMR spectra in liquid crystalline phases. These studies provide insight into the molecular geometry and electronic environment of such compounds, facilitating the understanding of how the cyclopropyl group might influence the overall structure and reactivity of the molecule (Jacobsen & Schaumburg, 1977).
Chemical Reactions and Properties
2-Bromo-4-chloro-1-cyclopropylbenzene can undergo various chemical reactions, including electrophilic substitution, due to the presence of halogen atoms, and nucleophilic opening of the cyclopropyl ring under certain conditions. The reactivity patterns and mechanisms of these reactions are crucial for synthesizing targeted molecules with desired functionalities. Studies on similar compounds, such as the electrophilic additions to alkenes and the kinetics of reactions involving halogenated cyclohexenes, provide a foundation for understanding the chemical behavior of 2-Bromo-4-chloro-1-cyclopropylbenzene (Campbell & Hogg, 1967).
Scientific Research Applications
Halogen Bonding in Structural Chemistry
The study of halogen bonding, specifically involving bromo- and chloro- substituents on aromatic rings, plays a significant role in the structural determination within chemical compounds. Research has highlighted the importance of C-X...O=C interactions over X...X interactions for structural stability in halogenated compounds, such as 4-halotriaroylbenzenes, which can influence the design and synthesis of new molecular structures in organic chemistry (Pigge, Vangala, & Swenson, 2006).
Advancements in Organic Synthesis
In the realm of organic synthesis, the development of novel reactions, such as the palladium- and copper-cocatalyzed tandem N-H/C-H bond functionalization, utilizes halogenated benzene derivatives. This process facilitates the synthesis of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines, showcasing the versatility of halogenated arenes in constructing complex heterocyclic compounds (Sun et al., 2012).
Environmental Chemistry and Toxicology
Investigations into the environmental impact and thermal degradation of halogenated phenols, including bromo- and chloro- derivatives, have provided insights into the formation of toxic compounds like bromochlorodibenzo-p-dioxins and furans. This research is crucial for understanding the environmental and health risks associated with the combustion of halogenated organic waste (Evans & Dellinger, 2005).
Molecular Electronics and Material Science
The synthesis and application of halogenated benzene derivatives extend into the field of material science, where they serve as precursors for electronic materials. Research on the preparation of specific halogenated benzene compounds as intermediates for molecular receptors and electronic materials underscores the material's potential in developing advanced electronic devices (Wallace et al., 2005).
Drug Discovery and Pharmacology
In drug discovery, the exploration of halogenated benzene derivatives for their biological activity, such as their role as inhibitors against specific targets like SARS-CoV-2, highlights the importance of these compounds in medicinal chemistry. The structural diversity and reactivity conferred by halogen substituents enable the synthesis of novel compounds with potential therapeutic applications (El idrissi et al., 2021).
properties
IUPAC Name |
2-bromo-4-chloro-1-cyclopropylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKPGXZRASECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-cyclopropylbenzene |
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